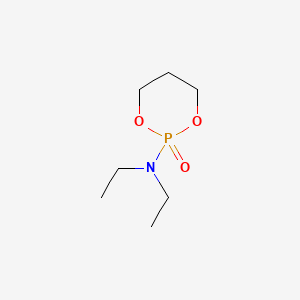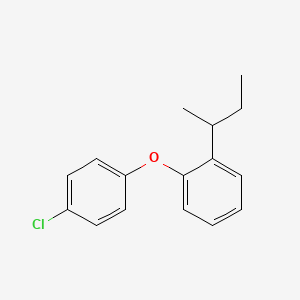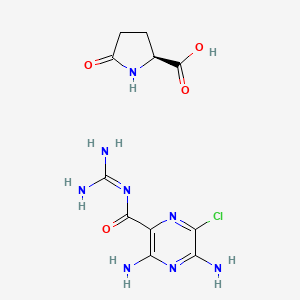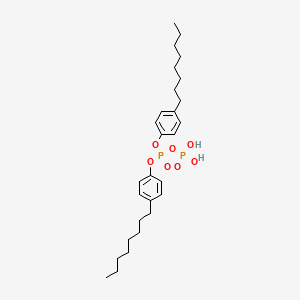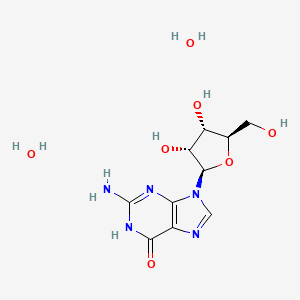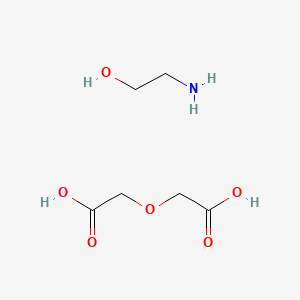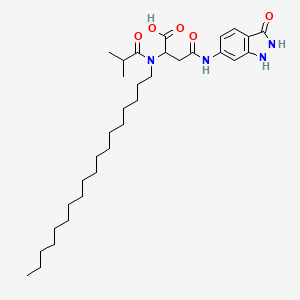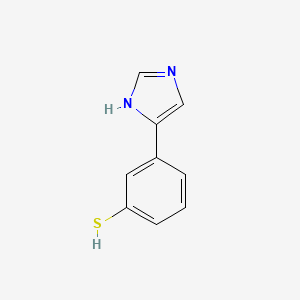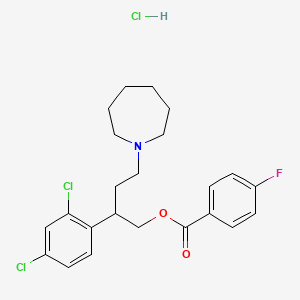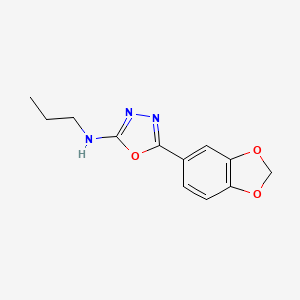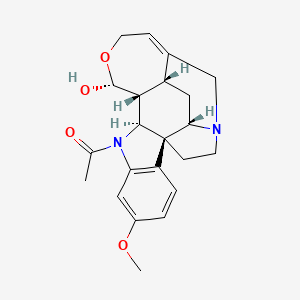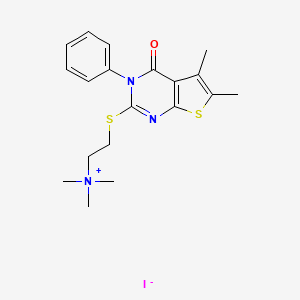
(3-Methyl-2-butenyl)(6-((3-methyl-2-butenyl)(diphenyl)phosphoranyl)hexyl)diphenylphosphorane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methyl-2-butenyl)(6-((3-methyl-2-butenyl)(diphenyl)phosphoranyl)hexyl)diphenylphosphorane is a complex organophosphorus compound. It is characterized by the presence of multiple phosphoranyl groups and a hexyl chain, making it a unique molecule in the realm of organophosphorus chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-2-butenyl)(6-((3-methyl-2-butenyl)(diphenyl)phosphoranyl)hexyl)diphenylphosphorane typically involves the reaction of 3-methyl-2-butenyl halides with diphenylphosphine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by transition metals such as palladium or nickel. The reaction conditions include temperatures ranging from 50°C to 100°C and the use of solvents like tetrahydrofuran or dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to minimize human error and enhance safety.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methyl-2-butenyl)(6-((3-methyl-2-butenyl)(diphenyl)phosphoranyl)hexyl)diphenylphosphorane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoranyl groups to phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoranyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under mild conditions, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphoranyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-Methyl-2-butenyl)(6-((3-methyl-2-butenyl)(diphenyl)phosphoranyl)hexyl)diphenylphosphorane is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with transition metals, which are useful in catalysis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, the compound’s derivatives are explored for their potential therapeutic properties. Research is ongoing to determine its efficacy in treating various diseases, including cancer and neurological disorders.
Industry
Industrially, this compound is used in the synthesis of advanced materials. Its ability to form stable complexes with metals makes it valuable in the production of catalysts and other functional materials.
Mécanisme D'action
The mechanism of action of (3-Methyl-2-butenyl)(6-((3-methyl-2-butenyl)(diphenyl)phosphoranyl)hexyl)diphenylphosphorane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved include signal transduction and metabolic pathways, which are crucial for cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A simpler organophosphorus compound used in similar applications.
Hexylphosphorane: Another compound with a hexyl chain but lacking the complex phosphoranyl groups.
Diphenylphosphine: A related compound with two phenyl groups attached to phosphorus.
Uniqueness
(3-Methyl-2-butenyl)(6-((3-methyl-2-butenyl)(diphenyl)phosphoranyl)hexyl)diphenylphosphorane is unique due to its multiple phosphoranyl groups and the presence of both phenyl and hexyl chains. This structure imparts distinct chemical properties, making it more versatile in various applications compared to simpler organophosphorus compounds.
Propriétés
Numéro CAS |
81195-02-0 |
|---|---|
Formule moléculaire |
C40H50P2+2 |
Poids moléculaire |
592.8 g/mol |
Nom IUPAC |
3-methylbut-2-enyl-[6-[3-methylbut-2-enyl(diphenyl)phosphaniumyl]hexyl]-diphenylphosphanium |
InChI |
InChI=1S/C40H50P2/c1-35(2)29-33-41(37-21-11-7-12-22-37,38-23-13-8-14-24-38)31-19-5-6-20-32-42(34-30-36(3)4,39-25-15-9-16-26-39)40-27-17-10-18-28-40/h7-18,21-30H,5-6,19-20,31-34H2,1-4H3/q+2 |
Clé InChI |
XORIGDZTECZZNH-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC[P+](CCCCCC[P+](CC=C(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


